molecular formula C6H12ClF2N B13031818 3-(1,1-Difluoroethyl)pyrrolidine hydrochloride

3-(1,1-Difluoroethyl)pyrrolidine hydrochloride

Cat. No.: B13031818
M. Wt: 171.61 g/mol
InChI Key: FFQCXQLGZUQWSH-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 1,1-difluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethylamines.

Scientific Research Applications

3-(1,1-Difluoroethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)pyrrolidine
  • 3-(1,1-Difluoroethyl)pyrrolidine hydrobromide
  • 3-(1,1-Difluoroethyl)pyrrolidine sulfate

Uniqueness

3-(1,1-Difluoroethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

3-(1,1-difluoroethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H

InChI Key

FFQCXQLGZUQWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNC1)(F)F.Cl

Origin of Product

United States

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